4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-3-20-15(17-18-16(20)24)12-8-10-19(11-9-12)25(21,22)14-6-4-13(23-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOXSHKDDMJPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole core. One common approach is the reaction of ethyl hydrazine with 4-methoxybenzenesulfonyl chloride in the presence of a base, followed by cyclization to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Derivatization Reactions
Compound A undergoes nucleophilic substitution at the thiol (-SH) group, enabling diverse functionalization:
2.1. Propanamide Derivatives
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Reaction : Compound A reacts with substituted propanamides (8a–l ) in DMF using LiH as a base.
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Conditions :
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Yield : Microwave synthesis achieves 82–92% yield vs. 65–78% for conventional methods .
Example :
2.2. Electrophilic Substitution
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Reagents : Bromoethanoyl derivatives (11a–o ) react with Compound A in DMF/K₂CO₃.
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Products : Thioether-linked hybrids with enhanced enzyme inhibition (e.g., acetylcholinesterase IC₅₀ = 0.73 μM) .
Reaction Optimization Data
| Reaction Type | Conditions | Time | Yield (%) | Source |
|---|---|---|---|---|
| Synthesis of A | Conventional, KOH/EtOH | 5–8 hours | 70–75 | |
| Propanamide coupling | Microwave, 450 W | 33–90 sec | 82–92 | |
| Thioether formation | DMF, K₂CO₃, RT | 12 hours | 68–74 |
Biological Relevance of Derivatives
Derivatives of Compound A exhibit significant bioactivity:
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Enzyme Inhibition : Methyl-phenyl derivatives show IC₅₀ values of 0.017 μM (acetylcholinesterase) and 19.35 μM (urease) .
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Antimicrobial Activity : Thiadiazole-triazole hybrids inhibit E. coli and C. albicans at MIC 62.5–250 μg/mL .
Stability and Reactivity
Scientific Research Applications
Antimicrobial and Antifungal Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the target compound. Research indicates that compounds with a triazole core exhibit significant activity against various bacterial and fungal strains.
Case Studies
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Antimicrobial Activity Screening:
A study synthesized several derivatives of triazole-thiol compounds and evaluated their antimicrobial activities using agar-well diffusion methods. Some derivatives demonstrated promising results against both gram-positive and gram-negative bacteria, as well as yeast-like fungi . -
Mechanism of Action:
The mechanism by which these compounds exert their antimicrobial effects is believed to involve the inhibition of key enzymes or disruption of cellular processes in pathogens, making them valuable candidates for further development in combating resistance .
Synthesis and Characterization
The synthesis of 4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions:
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Initial Synthesis:
The process begins with the preparation of a basic triazole framework through cyclization reactions involving hydrazine derivatives and carbon disulfide. -
Functionalization:
Subsequent reactions introduce various functional groups, including sulfonyl moieties from piperidine derivatives, enhancing the compound's biological activity. -
Characterization Techniques:
The synthesized compounds are characterized using techniques such as FTIR, NMR (both and ), and elemental analysis to confirm their structure and purity .
Comparative Table of Antimicrobial Activities
Mechanism of Action
The mechanism by which 4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural variations among triazole-3-thiol derivatives influence their properties and applications:
Physicochemical Properties
- Molecular Weight : The target’s higher molecular weight (~435 g/mol) vs. simpler analogs (e.g., ~245 g/mol in ) may influence pharmacokinetics .
Biological Activity
The compound 4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol (CAS: 478047-93-7) belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. This article focuses on the compound's biological activity, particularly its anticancer properties and potential as an antimicrobial agent.
Chemical Structure and Properties
Biological Activity Overview
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Anticancer Activity
- The compound exhibits significant cytotoxic effects against various cancer cell lines. In studies focusing on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), it was found that derivatives of 1,2,4-triazole-thiol showed enhanced cytotoxicity compared to standard treatments. The most active derivatives demonstrated selectivity towards cancer cells while sparing normal cells .
- A specific study reported that certain synthesized compounds based on the triazole scaffold had IC50 values significantly lower than that of doxorubicin, a commonly used chemotherapeutic agent .
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Antimicrobial Properties
- The 1,2,4-triazole derivatives have been evaluated for their antibacterial and antifungal activities. Some compounds displayed potent activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi such as Candida albicans. The structure-activity relationship (SAR) analysis indicated that modifications in the triazole ring significantly influenced antimicrobial efficacy .
Study 1: Anticancer Efficacy
In a comparative study assessing various triazole derivatives for anticancer activity:
- Methodology : Compounds were tested against IGR39 and MDA-MB-231 cell lines using the MTT assay.
- Findings : Compounds with a piperidine moiety showed superior activity with IC50 values ranging from 0.5 to 10 µM depending on the specific structural modifications made to the triazole core .
Study 2: Antimicrobial Activity
A series of mercapto-substituted triazoles were synthesized and tested:
- Methodology : Evaluated against multiple bacterial strains and fungal pathogens.
- Results : Compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.01 µmol/mL against resistant strains, showcasing their potential as new antimicrobial agents .
Data Tables
| Compound | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | IGR39 | 2.5 | Anticancer |
| Compound B | MDA-MB-231 | 3.0 | Anticancer |
| Compound C | E. coli | 0.05 | Antibacterial |
| Compound D | C. albicans | 0.02 | Antifungal |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for synthesizing 4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of a hydrazinecarbothioamide intermediate through condensation of substituted hydrazines with isonicotinoyl chloride .
- Step 2 : Cyclization under basic conditions to form the triazole-thiol core .
- Step 3 : Alkylation or sulfonylation of the piperidine moiety using 4-methoxyphenylsulfonyl chloride, followed by purification via column chromatography .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- ¹H-NMR : Confirm the presence of the piperidinyl proton environment (δ 1.2–3.5 ppm) and methoxyphenyl signals (δ 3.8 ppm for -OCH₃) .
- IR Spectroscopy : Identify thiol (-SH) stretching vibrations (~2500 cm⁻¹) and sulfonyl (S=O) peaks (~1350–1150 cm⁻¹) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl-piperidine and triazole-thiol groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
- Enzyme Inhibition : Test inhibitory effects on α-amylase or α-glucosidase for antidiabetic potential via spectrophotometric assays .
- Cytotoxicity : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic and geometric properties?
- Methodology :
- Computational Setup : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies .
- Validation : Compare computed NMR chemical shifts and IR frequencies with experimental data to refine structural models .
- Insights : DFT reveals electron-withdrawing effects of the sulfonyl group, which may enhance stability and intermolecular interactions .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for triazole-thiol derivatives?
- Case Study :
- Contradiction : Some analogs show high antimicrobial activity but low solubility, while others exhibit inverse trends .
- Resolution : Perform logP calculations and molecular dynamics simulations to correlate lipophilicity with membrane permeability .
- Experimental Validation : Synthesize derivatives with polar substituents (e.g., -OH, -NH₂) and compare solubility via HPLC .
Q. How can molecular docking predict binding affinities to therapeutic targets?
- Methodology :
- Target Selection : Use Protein Data Bank (PDB) entries for enzymes like α-glucosidase (PDB: 2ZE0) or bacterial dihydrofolate reductase (PDB: 1DHF) .
- Docking Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .
- Key Findings : The sulfonyl-piperidine group shows strong hydrogen bonding with catalytic residues, while the triazole-thiol moiety contributes to hydrophobic interactions .
Q. What reaction engineering approaches improve yield in large-scale synthesis?
- Methodology :
- Optimization : Use design of experiments (DoE) to test variables (e.g., temperature, solvent polarity) in cyclization steps .
- Case Study : Replacing ethanol with DMF increased cyclization yield from 65% to 82% due to improved solubility of intermediates .
- Scale-Up Challenges : Address thiol oxidation by inert gas purging (N₂/Ar) and use scavengers like tris(2-carboxyethyl)phosphane (TCEP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
